4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:

Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core benzenepropanoic acid structure.

Functionalization: The core structure is then functionalized with methoxy and phenoxy groups through various chemical reactions, including nucleophilic substitution and esterification.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve:

Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps.

Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxy and phenoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ambrisentan: A related compound used in the treatment of pulmonary arterial hypertension.

Bosentan: Another endothelin receptor antagonist with similar therapeutic applications.

Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profile.

Uniqueness

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxy groups enhance its solubility and reactivity, making it a valuable tool in research and industrial applications.

Activité Biologique

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan is a synthetic compound known for its biological activity as an endothelin receptor antagonist. This compound is structurally related to ambrisentan, which is primarily used in the treatment of pulmonary arterial hypertension (PAH). The unique combination of functional groups in this compound contributes to its distinct pharmacological properties and potential therapeutic applications.

The primary mechanism of action involves the inhibition of endothelin receptors, specifically ETA and ETB. By blocking these receptors, the compound reduces vasoconstriction and promotes vasodilation, leading to decreased pulmonary vascular resistance. This mechanism is crucial in managing conditions characterized by elevated pulmonary artery pressure.

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of this compound in various biological contexts:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other endothelin receptor antagonists:

| Compound Name | Mechanism of Action | Primary Use | Efficacy (6MWD Change) | Safety Profile |

|---|---|---|---|---|

| Ambrisentan | ETA selective antagonist | PAH treatment | 28.3 m (vs placebo) | Low risk of aminotransferase abnormalities |

| Bosentan | Non-selective antagonist | PAH treatment | 31 m (vs placebo) | Higher risk of liver toxicity |

| This compound | ETA/ETB antagonist | Investigational | Not yet established | Not fully characterized |

Case Studies

- Pulmonary Arterial Hypertension : A multicenter study assessing ambrisentan's efficacy demonstrated significant improvements in exercise capacity and quality of life metrics among treated patients . These findings provide a foundation for investigating this compound's potential benefits.

- Chronic Thromboembolic Pulmonary Hypertension : Another study highlighted trends favoring ambrisentan over placebo in patients with chronic thromboembolic pulmonary hypertension, although enrollment challenges limited definitive conclusions .

Propriétés

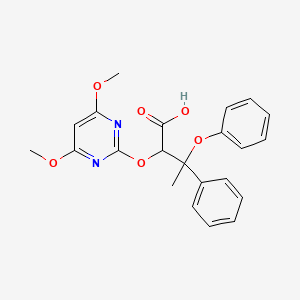

IUPAC Name |

2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-phenoxy-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIQFLAUJKHOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.